

Thermodynamic Properties of 2,2-Difluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Difluorobutane

Cat. No.: B3031438

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of **2,2-difluorobutane** (CAS No. 353-81-1). The information is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables.^{[1][2][3][4]} This document is intended to serve as a foundational resource for professionals in research, science, and drug development who require accurate thermodynamic data for this compound.

Core Thermodynamic and Physical Properties

The following tables summarize the key physical and thermodynamic properties of **2,2-difluorobutane**. While extensive experimental data exists for properties such as density, heat capacity, and enthalpy as a function of temperature, specific experimental values for the standard enthalpy of formation, standard Gibbs free energy of formation, and standard molar entropy are not readily available in the reviewed literature.

Table 1: General and Physical Properties of **2,2-Difluorobutane**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₈ F ₂	[3]
Molecular Weight	94.1031 g/mol	[3]
CAS Registry Number	353-81-1	[3]
Normal Boiling Point	304.15 K (31 °C)	[4]
Density (Liquid)	See Table 3	[4]
Vapor Pressure	See Table 4	[4]

Table 2: Critically Evaluated Thermodynamic Data for **2,2-Difluorobutane** (Ideal Gas)

Property	Temperature (K)	Value (J/mol·K)	Reference(s)
Ideal Gas Heat Capacity (C _p)	200	88.03	[4]
250	103.49	[4]	
298.15	119.53	[4]	
300	120.08	[4]	
400	148.88	[4]	
500	173.31	[4]	
600	193.88	[4]	
700	211.33	[4]	
800	226.27	[4]	
900	239.18	[4]	
1000	250.41	[4]	
Ideal Gas Enthalpy	See Table 5	[4]	

Table 3: Density of Liquid **2,2-Difluorobutane**

Temperature (K)	Density (kg/m ³)	Reference(s)
140	1239.9	[4]
160	1201.2	[4]
180	1161.8	[4]
200	1121.5	[4]
220	1080.2	[4]
240	1037.7	[4]
260	993.8	[4]
280	948.1	[4]
300	899.9	[4]
320	848.3	[4]
340	792.1	[4]
360	729.5	[4]
380	657.9	[4]
400	572.2	[4]
420	462.6	[4]
440	299.8	[4]

Table 4: Vapor Pressure of **2,2-Difluorobutane**

Temperature (K)	Pressure (kPa)	Reference(s)
230	4.88	[4]
240	8.32	[4]
250	13.56	[4]
260	21.28	[4]
270	32.32	[4]
280	47.64	[4]
290	68.37	[4]
300	95.78	[4]
310	131.29	[4]
320	176.43	[4]
330	232.88	[4]
340	302.50	[4]

Table 5: Ideal Gas Enthalpy of **2,2-Difluorobutane**

Temperature (K)	Enthalpy (kJ/mol)	Reference(s)
200	-459.71	[4]
250	-454.27	[4]
298.15	-448.64	[4]
300	-448.42	[4]
400	-435.80	[4]
500	-420.26	[4]
600	-402.34	[4]
700	-382.46	[4]
800	-360.98	[4]
900	-338.19	[4]
1000	-314.33	[4]

Experimental Protocols for Thermodynamic Data Determination

Detailed experimental protocols for the determination of the thermodynamic properties of **2,2-difluorobutane** are not explicitly available in the reviewed literature. However, the methodologies for similar volatile fluorinated hydrocarbons are well-established.^[5] The following sections describe generalized experimental protocols that are applicable for determining the key thermodynamic parameters of **2,2-difluorobutane**.

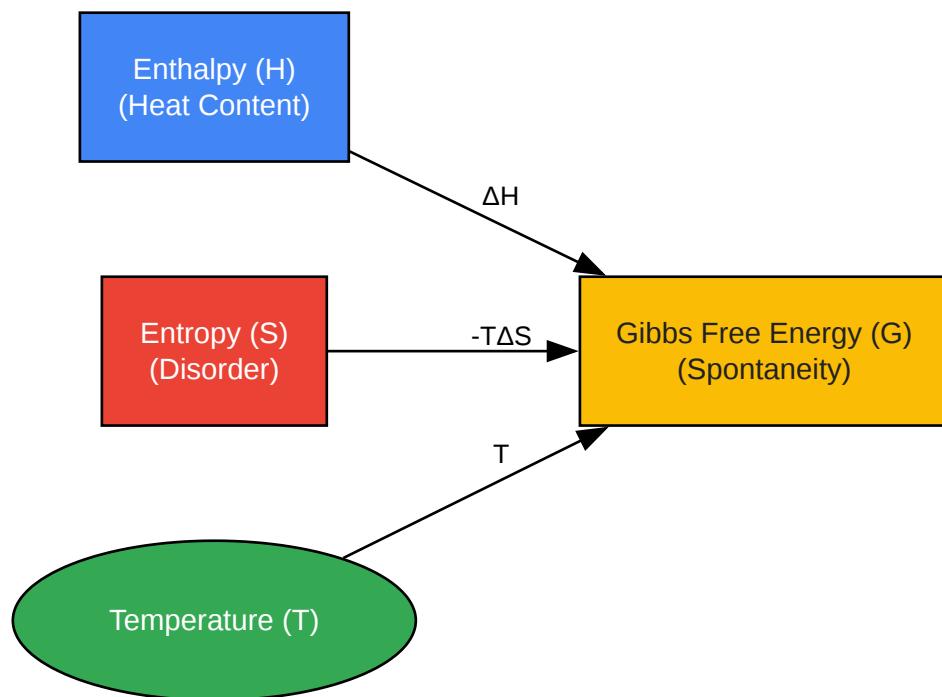
Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) of a fluorinated organic compound like **2,2-difluorobutane** can be determined using either oxygen bomb calorimetry or fluorine bomb calorimetry.^[5] Given the presence of fluorine, fluorine bomb calorimetry is often a more direct method.

Generalized Protocol for Fluorine Bomb Calorimetry:

- Sample Preparation: A precise mass of high-purity **2,2-difluorobutane** is sealed in a sample holder. For a volatile liquid, this is typically a container made of a material that will not react with fluorine under initial conditions.
- Bomb Assembly: The sample holder is placed inside a nickel or Monel calorimetric bomb. The bomb is then sealed.
- Fluorine Charging: The bomb is connected to a fluorine handling apparatus, evacuated to remove air and moisture, and then charged with a known pressure of high-purity fluorine gas.
- Calorimeter Setup: The charged bomb is placed in a calorimeter, which is a well-insulated container filled with a precise amount of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- Ignition: The combustion reaction is initiated by passing an electrical current through a fuse wire in contact with the sample.
- Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change of the calorimeter system is determined by extrapolating the temperature-time data back to the time of ignition.
- Product Analysis: After the experiment, the gaseous and solid products inside the bomb are carefully collected and analyzed to determine the completeness of the reaction and to identify any side products. For **2,2-difluorobutane**, the expected products are carbon tetrafluoride (CF_4) and hydrogen fluoride (HF).
- Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion). The standard enthalpy of formation is then derived from the heat of combustion using known standard enthalpies of formation of the reaction products.

Determination of Heat Capacity by Calorimetry


The heat capacity of **2,2-difluorobutane** can be determined using various calorimetric techniques. For the ideal gas heat capacity, this often involves measurements of the speed of sound or calculations from spectroscopic data. For the liquid phase, adiabatic calorimetry is a common method.

Generalized Protocol for Adiabatic Calorimetry (Liquid Phase):

- Sample Loading: A known mass of purified **2,2-difluorobutane** is hermetically sealed in a calorimeter vessel.
- Calorimeter Assembly: The vessel is placed within an adiabatic shield in a cryostat. The temperature of the shield is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.
- Cooling and Equilibration: The sample is cooled to the desired starting temperature (e.g., near its triple point) and allowed to reach thermal equilibrium.
- Energy Input: A precisely measured amount of electrical energy is supplied to a heater within the sample vessel, causing a small, incremental increase in temperature.
- Temperature Measurement: The temperature of the sample is measured with high precision after each energy input, once thermal equilibrium is re-established.
- Data Analysis: The heat capacity is calculated for each temperature increment by dividing the energy input by the resulting temperature change and the molar amount of the sample. This process is repeated over the desired temperature range.

Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties are interconnected through key thermodynamic equations. The following diagram illustrates the logical relationship between enthalpy, entropy, and Gibbs free energy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butane, 2,2-difluoro [webbook.nist.gov]
- 3. 2,2-Difluorobutane | C4H8F2 | CID 520729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of 2,2-Difluorobutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3031438#thermodynamic-properties-of-2-2-difluorobutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com